Product packaging for 4-Keto 9-cis Retinoic Acid(Cat. No.:CAS No. 150737-18-1)

4-Keto 9-cis Retinoic Acid

Cat. No.: B021451
CAS No.: 150737-18-1
M. Wt: 314.4 g/mol
InChI Key: GGCUJPCCTQNTJF-NAXRMXIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Retinoid Signaling Network

4-Keto 9-cis retinoic acid is a metabolite within the complex retinoid signaling network, a crucial pathway for various biological processes. This network is primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). frontiersin.orgresearchgate.net These receptors are activated by retinoids, which are derivatives of vitamin A (retinol). researchgate.net The most well-known bioactive retinoids are all-trans retinoic acid (ATRA), which is a high-affinity ligand for RARs, and 9-cis retinoic acid (9-cis-RA), which can bind to and activate both RARs and RXRs. frontiersin.orgcore.ac.uk

The metabolism of these primary retinoids leads to the formation of a variety of other compounds, including oxidized metabolites. frontiersin.org this compound, also known as 9-cis-4-oxoretinoic acid, is one such oxidized metabolite, derived from 9-cis-RA. iarc.fr While initially, oxidized forms of retinoic acid were considered inactive breakdown products, emerging research indicates that some of these metabolites, including 4-oxo derivatives, can possess biological activity. pnas.orgoup.com For instance, all-trans-4-oxo-retinoic acid, a related compound, is an active metabolite that can induce gene transcription by binding to RARs. medchemexpress.comcaymanchem.com The formation of 4-keto metabolites is often catalyzed by cytochrome P450 enzymes. oup.comcaymanchem.com The presence and activity of this compound add another layer of complexity to the retinoid signaling cascade, suggesting a finely tuned system of activation and regulation.

Historical Perspective on the Discovery and Characterization of this compound

The discovery and characterization of this compound are intrinsically linked to the broader investigation of retinoid metabolism. Following the identification of 9-cis retinoic acid as a ligand for RXRs in the early 1990s, research efforts intensified to understand its metabolic fate and the biological activities of its derivatives. nih.gov

Studies focusing on the metabolism of 9-cis-RA in various biological systems led to the identification of several metabolites, with this compound emerging as a significant product. In studies with male and female Sprague-Dawley rats administered radiolabelled 9-cis-retinoic acid, 9-cis-4-oxoretinoic acid was identified as a major metabolite. iarc.fr Similarly, in human studies involving the oral administration of 9-cis-retinoic acid, 9-cis-4-oxoretinoic acid was found to be the main metabolite in serum. iarc.fr

The characterization of this compound has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which have enabled its separation and identification from complex biological matrices. iarc.fromicsonline.org These methods have been crucial in distinguishing it from other isomers and metabolites. omicsonline.org While the biological functions of many retinoid metabolites are still under investigation, the identification of this compound as a primary metabolite of the potent retinoid 9-cis-RA has marked it as a compound of interest in understanding the full scope of retinoid action.

Endogenous Occurrence and Significance of this compound as a Bioactive Metabolite

This compound has been identified as an endogenous metabolite in mammals, primarily arising from the metabolism of 9-cis retinoic acid. iarc.fr Its presence has been detected in biological samples, including the plasma of animals and humans following the administration of its precursor. iarc.fr While the endogenous levels of 9-cis retinoic acid itself are a subject of debate, with some studies reporting very low or undetectable concentrations, its metabolite, this compound, can be present at more substantial levels after exposure to 9-cis-RA. pnas.orgomicsonline.orgoup.com

The conversion of 9-cis-RA to this compound is considered a metabolic pathway for the clearance of 9-cis-RA. iarc.fr However, the potential for this metabolite to interact with retinoid receptors and modulate gene expression suggests it may play a role in the intricate regulation of retinoid signaling. Further research is needed to fully elucidate the specific biological roles and significance of endogenous this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B021451 4-Keto 9-cis Retinoic Acid CAS No. 150737-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-NAXRMXIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312942
Record name 9-cis-4-Oxoretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150737-18-1
Record name 9-cis-4-Oxoretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150737-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-cis-4-Oxoretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolism and Biotransformation of 4 Keto 9 Cis Retinoic Acid

Formation Pathways of 4-Keto 9-cis Retinoic Acid

The generation of this compound is a crucial aspect of retinoid metabolism, involving specific enzymatic reactions and precursor molecules.

Oxidation of 9-cis Retinoic Acid and Related Precursors

This compound is a significant metabolite of 9-cis-retinoic acid. iarc.fr Following administration of 9-cis-retinoic acid in rats, 9-cis-4-hydroxy- and 9-cis-4-oxoretinoic acid emerge as major metabolic products. iarc.fr This indicates a primary metabolic route involving the oxidation of the cyclohexenyl ring at the C-4 position. iarc.frtandfonline.com The initial step is the hydroxylation to form 4-hydroxy-9-cis-retinoic acid, which is then further oxidized to the keto form. iarc.frgoogle.com

In addition to direct oxidation of 9-cis-retinoic acid, other precursors can lead to the formation of 4-keto retinoids. For instance, studies have shown that 4-keto-all-trans-retinal can be synthesized and subsequently isomerized to form various cis isomers, including 4-keto-9-cis-retinal. escholarship.org This suggests that the 4-keto modification can occur at the retinaldehyde stage before oxidation to retinoic acid.

Cytochrome P450 Enzyme Involvement in this compound Synthesis

The oxidation of retinoids, including the formation of 4-keto metabolites, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. tandfonline.commdpi.com Specifically, CYP26 enzymes are recognized as the primary catalysts for the 4-hydroxylation of retinoic acid, a prerequisite step for the formation of 4-keto-retinoic acid. nih.govmpg.de While much of the research has focused on all-trans-retinoic acid, it is established that CYP26 enzymes can metabolize various retinoic acid isomers, including 9-cis-retinoic acid. nih.govrupress.org The induction of CYP26 by retinoic acid itself creates a feedback loop that regulates intracellular retinoid concentrations. tandfonline.combioscientifica.com

Studies with human breast cancer cells have demonstrated that retinoic acid induces specific 4-hydroxylase activities characteristic of P450 enzymes. oup.com While these studies primarily used all-trans-retinoic acid, the competitive inhibition of its metabolism by 9-cis-retinoic acid suggests that both isomers are substrates for the same or similar CYP enzymes. oup.comnih.gov

Relationship to All-trans Retinoic Acid Metabolism and its 4-oxo Metabolites

The metabolism of 9-cis-retinoic acid and the formation of its 4-keto derivative are closely intertwined with the metabolic pathways of all-trans-retinoic acid. Both isomers undergo 4-hydroxylation and subsequent oxidation to their respective 4-oxo metabolites. iarc.frnih.gov In vivo, isomerization between different forms of retinoic acid occurs, meaning that administration of 9-cis-retinoic acid can lead to the formation of all-trans-retinoic acid and its metabolites, and vice versa. iarc.frnih.gov

In human studies, after the administration of 9-cis-retinoic acid, both 9-cis-4-oxoretinoic acid and all-trans-4-oxoretinoic acid were identified as major metabolites in the serum. iarc.fr This highlights the dynamic interplay between the different isomers and their metabolic products within the body. The 4-oxo metabolites of both all-trans and 9-cis retinoic acid were once considered inactive catabolic products, but are now understood to possess biological activity. nih.gov

In Vivo and In Vitro Metabolic Studies of this compound

The metabolic fate of this compound has been investigated in various biological systems, providing insights into its turnover and distribution.

Kinetic Analysis of this compound Turnover

Kinetic studies have provided valuable information on the formation and clearance of this compound. In healthy men who received single oral doses of 9-cis-retinoic acid, 9-cis-4-oxoretinoic acid was a main metabolite, with blood concentrations reaching 41-83% of those of the parent compound. iarc.fr The peak plasma concentrations of 9-cis-retinoic acid were typically reached within 3-4 hours. iarc.fr

In vitro studies using human breast cancer cells (MCF-7) have explored the induction of retinoic acid catabolism. While these studies focused on all-trans-retinoic acid, they showed that 9-cis-retinoic acid was also an inducer of this catabolism, although less potent than the all-trans isomer. nih.gov Furthermore, 4-keto-all-trans-retinoic acid itself was a weaker inducer. nih.gov This suggests that the presence of the 4-keto group influences the rate of metabolic induction.

Tissue-Specific Metabolism and Distribution of this compound

The metabolism and distribution of retinoids, including this compound, exhibit tissue specificity. The liver is a primary site for retinoid metabolism. researchgate.net In rats, following administration of 9-cis-retinoic acid, metabolites are found in the liver. nih.gov Studies have also identified a related metabolite, 9-cis-4-oxo-13,14-dihydro-retinoic acid, in significant concentrations in mouse and rat liver, with levels being influenced by dietary vitamin A intake. researchgate.net

Human hepatocytes in culture have been shown to metabolize 9-cis-retinoic acid more rapidly than all-trans-retinoic acid, in contrast to human endothelial cells where the opposite was observed. iarc.fr This underscores the cell-type-specific nature of retinoid metabolism. In mice, the concentration of 9-cis-retinoic acid has been found to be higher in the kidney than in the liver. iarc.fr

Following oral administration of 9-cis-retinoic acid to pregnant mice and rats, 9-cis-retinoyl-β-glucuronide was a major metabolite found in plasma and various tissues. iarc.fr This indicates that glucuronidation is another important metabolic pathway for 9-cis-retinoic acid and its metabolites in certain species and tissues.

Metabolites of this compound

Once formed, this compound undergoes further metabolic modifications to facilitate its removal from the body. These subsequent biotransformation steps generate a series of more polar compounds that are more readily excreted. The identified metabolites of this compound primarily involve conjugation reactions and further structural modifications.

One of the principal metabolic pathways for this compound is glucuronidation. The addition of a glucuronic acid moiety, a process catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound. The resulting 9-cis-4-oxoretinoyl-β-glucuronide has been identified as a major urinary metabolite in humans following the administration of 9-cis-retinoic acid. iarc.fr

Beyond glucuronidation, further oxidative metabolism of 4-oxo-retinoids can occur. The CYP26 enzymes, which are responsible for the initial formation of 4-oxo-retinoids, can also catalyze subsequent hydroxylations at other positions on the molecule, leading to the formation of even more polar products destined for elimination. nih.gov

A specific downstream metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, has been identified in vivo. nih.gov This compound, characterized by the saturation of the C13-C14 double bond in the polyene side chain, represents another pathway in the catabolism of this compound. researchgate.net

The following table summarizes the known metabolites of this compound:

MetaboliteMetabolic ProcessSignificance
9-cis-4-oxoretinoyl-β-glucuronideGlucuronidationMajor urinary metabolite, facilitates excretion. iarc.fr
S-4-oxo-9-cis-13,14-dihydro-retinoic acidReductionIdentified as an endogenous metabolite. nih.gov
Further hydroxylated derivativesOxidation (by CYP26)Increases polarity for elimination. nih.gov

Regulatory Mechanisms of this compound Levels

The intracellular and systemic concentrations of this compound are not left to chance. Instead, they are meticulously controlled by a sophisticated network of regulatory mechanisms. This regulation is intrinsically linked to the broader system of retinoid homeostasis, which aims to maintain appropriate levels of biologically active retinoids while efficiently clearing excess or catabolized forms.

A cornerstone of this regulation is a negative feedback loop involving the nuclear receptors for retinoic acid: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). mdpi.comresearchgate.net Retinoic acids, including 9-cis-retinoic acid, are ligands for these receptors. oup.com Upon binding, these receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. mdpi.com

Crucially, the genes encoding the CYP26 enzymes, the very enzymes that catabolize retinoic acids to their 4-oxo derivatives, contain RAREs in their regulatory regions. karger.com This means that an increase in the concentration of retinoic acids, such as 9-cis-retinoic acid, leads to the activation of RARs and RXRs, which in turn upregulates the expression of CYP26 enzymes. karger.comnih.gov The resulting increase in CYP26 enzyme levels accelerates the catabolism of retinoic acids, including the formation of this compound, thereby reducing the initial stimulus. This feedback mechanism ensures that cellular levels of active retinoids are kept within a narrow and appropriate physiological range. biorxiv.org

The expression and activity of the enzymes involved in the synthesis of retinoic acids, such as retinaldehyde dehydrogenases (RALDHs), are also subject to regulation, creating a multi-layered control system that finely tunes the balance between retinoid synthesis and degradation. nih.gov The interplay between these synthetic and catabolic pathways ultimately dictates the steady-state levels of all retinoids, including this compound.

The table below outlines the key factors involved in the regulation of this compound levels.

Regulatory FactorMechanism of ActionEffect on this compound Levels
9-cis-Retinoic AcidInduces expression of CYP26 enzymes via RAR/RXR activation. karger.comIncreases formation.
Retinoic Acid Receptors (RARs)Mediate the transcriptional induction of CYP26 genes by 9-cis-retinoic acid. mdpi.comIndirectly increases formation.
Retinoid X Receptors (RXRs)Partner with RARs to regulate CYP26 gene expression. researchgate.netIndirectly increases formation.
CYP26 Enzymes (e.g., CYP26C1)Directly catalyze the formation of this compound from 9-cis-retinoic acid. karger.comebi.ac.ukDirectly increases formation.

Molecular Interactions and Receptor Binding of 4 Keto 9 Cis Retinoic Acid

Binding Affinity to Retinoic Acid Receptors (RARs)

While direct equilibrium dissociation constant (Kd) values for 4-Keto 9-cis Retinoic Acid are not extensively documented, its binding characteristics can be inferred from studies on structurally related compounds. The addition of a keto group at the C4 position of the cyclohexene (B86901) ring generally appears to modulate the binding affinity for RARs.

Subtype Specificity for RARα, RARβ, and RARγ

Studies on all-trans-4-oxo-retinoic acid, a related metabolite, have shown that it is a highly active compound that binds avidly to and activates RARβ. nih.gov However, research comparing other 4-keto retinoids to their parent compounds suggests that this modification can decrease binding potency. For instance, all-trans-4-keto-retinoic acid was found to be 15- to 40-fold less potent than all-trans-retinoic acid in competing for binding to RARs. pnas.org By extension, this compound is expected to bind to RAR subtypes, but likely with a lower affinity than 9-cis retinoic acid itself. Both all-trans-retinoic acid and 9-cis-retinoic acid are known to bind to all three RAR subtypes with high affinity, typically in the low nanomolar range. nih.govnih.gov

Table 1: Comparative Binding Affinities of Select Retinoids to RARs

CompoundReceptor SubtypeReported Binding Affinity (Kd)Potency Relative to all-trans-RA
all-trans-Retinoic Acid (atRA) RARα, RARβ, RARγ~0.2-0.7 nM nih.govnih.govBaseline
9-cis-Retinoic Acid (9-cis-RA) RARα, RARβ, RARγ~0.2-0.7 nM nih.govnih.govSimilar to atRA
all-trans-4-Keto-Retinoic Acid RARs (general)Not specified15-40x less potent pnas.org

This table is interactive. Sort columns by clicking headers.

Conformational Changes Induced by this compound Binding

Ligand binding to a nuclear receptor's ligand-binding domain (LBD) induces a critical conformational change, primarily involving the repositioning of the C-terminal activation function 2 (AF-2) helix. diva-portal.org This structural shift creates a binding surface for coactivator proteins, initiating the transcription of target genes. While direct studies on this compound are limited, research on the related endogenous metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, demonstrated that it induces conformational changes in both RARα and RARβ in a manner identical to that of all-trans-retinoic acid. nih.gov This suggests that retinoids with a 4-oxo-9-cis configuration are capable of triggering the necessary structural alterations in RARs for receptor activation. nih.gov

Interaction with Retinoid X Receptors (RXRs)

Unlike RARs, which bind both all-trans and 9-cis isomers of retinoic acid, RXRs are selectively activated by 9-cis-retinoic acid. nih.govnih.gov As a primary metabolite of 9-cis-retinoic acid, this compound has also been shown to be an active ligand for RXR. iarc.fr In a cotransfection assay using an RXR expression vector, 4-keto-9-cis-retinoic acid was shown to produce a ligand-dependent increase in transcriptional activity mediated by RXR. google.com This indicates that the 4-keto metabolite retains the ability to bind and activate RXR, a key function of its parent compound.

Formation of Receptor Heterodimers

The primary functional unit for retinoid signaling is the heterodimer formed between RAR and RXR. tocris.com This heterodimeric complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. tocris.comfrontiersin.org

RAR/RXR Heterodimer Activation by this compound

Ligands that can activate both partners of the RAR/RXR heterodimer are known as pan-agonists. 9-cis-retinoic acid is the prototypical pan-agonist, capable of binding to both RAR and RXR. iarc.frdiva-portal.org This dual activation can lead to a synergistic increase in gene expression. nih.gov Given that this compound is an active metabolite that can engage both RAR and RXR, it is plausible that it also functions to modulate the activity of the RAR/RXR heterodimer. By activating one or both receptor components, it can influence the transcription of a wide array of genes involved in cell growth, differentiation, and homeostasis. iarc.frgoogle.com

Crosstalk with Other Nuclear Receptor Pathways (e.g., PPARs, VDR, TR)

RXR's role extends beyond retinoid signaling, as it is a common heterodimerization partner for numerous other nuclear receptors. tocris.comfrontiersin.org These include Peroxisome Proliferator-Activated Receptors (PPARs), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR). frontiersin.orgnih.govmdpi.com This positions RXR as a central node for significant crosstalk between different signaling pathways.

The nature of this crosstalk depends on the specific partner.

Permissive Heterodimers: In heterodimers such as RXR/PPAR, the complex can be activated by a ligand for either RXR or its partner (e.g., a PPAR agonist). tocris.comnih.gov Therefore, an RXR agonist like this compound could potentially activate PPAR target genes.

Non-permissive or Conditionally Permissive Heterodimers: In complexes like RXR/VDR and RXR/TR, the RXR component is often considered a "silent partner," where the dimer is primarily activated by the VDR or TR ligand. tocris.com However, some studies have shown that under certain conditions, an RXR ligand can potentiate the signaling of its partner, suggesting these heterodimers are conditionally permissive. embopress.org

As a ligand for RXR, this compound has the potential to influence these diverse signaling networks, demonstrating the integrative role of retinoid metabolism in broader physiological regulation. google.comnih.gov

Gene Regulation and Transcriptional Modulatory Effects of 4 Keto 9 Cis Retinoic Acid

Activation of Retinoic Acid Response Elements (RAREs)

The primary mechanism by which retinoids regulate gene expression is through the activation of nuclear retinoic acid receptors (RARs), which belong to a superfamily of ligand-inducible transcription factors. mdpi.comwikipedia.org RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orgfrontiersin.org The binding of a ligand like a retinoic acid isomer to the RAR component of the dimer initiates a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately activates gene transcription. wikipedia.org

Research indicates that 4-keto-9-cis-retinoic acid can function as a ligand to activate this pathway. In a cotransfection assay using CV-1 cells, the potency and efficacy of 4-keto-9-cis-retinoic acid in activating gene expression via retinoid receptors were determined. google.com The results demonstrated that 4-keto-9-cis-retinoic acid is an effective activator, comparable in efficacy to its parent compound, 9-cis-retinoic acid, although with a different potency. google.com

Table 1: Comparative Receptor Activation by 9-cis-Retinoic Acid Derivatives This interactive table summarizes the potency (EC50) and efficacy of 4-keto-9-cis-retinoic acid in activating retinoid receptors compared to its parent compound, as determined by a cotransfection assay. google.com

CompoundReceptor TargetPotency (EC50, nM)Efficacy (% of 9-cis-Retinoic Acid)
9-cis-Retinoic Acid Pan-RAR/RXR20100%
4-Keto 9-cis-Retinoic Acid Pan-RAR100100%

Furthermore, studies on a closely related endogenous metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA), support the ability of 4-oxo-substituted 9-cis retinoids to engage with the RAR signaling pathway. Using cell-based luciferase reporter systems, S-4o9cDH-RA was shown to activate the transcription of genes containing RAREs, including both a simple synthetic element (2xDR5) and the natural RARE from the RARβ2 promoter. nih.gov This suggests that the 4-keto modification on the 9-cis structure is compatible with receptor binding and transcriptional activation.

Induction of Retinoic Acid-Regulated Genes

The activation of the RAR/RXR-RARE pathway by 4-keto 9-cis retinoic acid leads to the transcriptional induction of a specific set of genes. These genes are crucial for various biological processes, including cell differentiation, proliferation, and embryogenesis. wikipedia.orgnih.gov

While comprehensive, genome-wide expression profiling specific to this compound is not extensively documented, research on related compounds provides insight into the types of genes it likely regulates. The induction of the retinoic acid receptor beta 2 (RARβ2) gene is a well-established hallmark of retinoic acid activity, as its promoter contains a highly responsive RARE. nih.gov The related metabolite S-4o9cDH-RA was shown to significantly increase the endogenous mRNA levels of RARβ2. nih.gov

Based on the activity of S-4o9cDH-RA in chick wing bud explants, a model system for studying retinoid activity, a number of other retinoic acid-regulated genes are likely targets of this compound. nih.gov These include genes critical for developmental patterning and cellular metabolism. nih.gov

Table 2: Potential Retinoic Acid-Regulated Gene Targets This table lists genes shown to be induced by the related metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid, suggesting they are potential targets for this compound. nih.gov

GeneFunction
Hoxb8 Homeobox protein involved in embryonic patterning.
RARβ2 Retinoic acid receptor beta 2; a direct target involved in a positive feedback loop.
shh Sonic hedgehog; a signaling molecule crucial for development.
Cyp26 Cytochrome P450 enzyme responsible for retinoic acid catabolism.
bmp2 Bone morphogenetic protein 2; a growth factor in development.

The gene regulatory activities of retinoid isomers are distinguished by their receptor binding profiles. All-trans retinoic acid (atRA) is a high-affinity ligand exclusively for RARs. hmdb.ca In contrast, 9-cis-retinoic acid serves as a high-affinity ligand for both RARs and RXRs, allowing it to activate both RAR/RXR heterodimers and RXR homodimers. hmdb.canih.gov This dual activity suggests that 9-cis-RA could regulate a broader or different set of genes compared to atRA. nih.gov

This compound, as a metabolite of 9-cis-RA, appears to primarily function through RARs, similar to atRA. google.com However, its activity profile shows distinctions. While the related metabolite S-4o9cDH-RA was found to induce a similar pattern of gene expression to atRA, it did so with lower potency. nih.gov This suggests that while the spectrum of regulated genes may overlap significantly with those regulated by atRA, the efficiency of induction can differ.

Differential Gene Expression Profiles Induced by this compound

Influence on Key Transcriptional Factors Beyond RARs and RXRs

The influence of retinoids on gene expression is not limited to the direct activation of RARs and RXRs. The retinoid signaling pathway can engage in crosstalk with other transcriptional networks.

One such interaction is with the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs form heterodimers with RXRs to regulate genes involved in lipid metabolism and inflammation. frontiersin.org Because 9-cis-retinoic acid is an RXR ligand, it can directly influence PPAR/RXR signaling. While direct studies on this compound are lacking, any influence it has on the availability of RXR or its parent compound could indirectly modulate PPAR activity.

Retinoids have also been shown to antagonize the activity of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) . pnas.org Nrf2 is a master regulator of the antioxidant response, binding to Antioxidant Response Elements (AREs) to induce the expression of detoxification and antioxidant enzymes. pnas.org Studies have demonstrated that atRA, acting through RARα, can repress both the basal and inducible expression of Nrf2-target genes, such as those in the aldo-keto reductase family (e.g., AKR1C1, AKR1C2). pnas.orggenecards.org This inhibitory crosstalk occurs through the RARα protein. Given that this compound is an RAR agonist, it is plausible that it could exert a similar repressive influence on the Nrf2 pathway, although this has not been directly demonstrated. google.com

Biological Activities and Physiological Roles of 4 Keto 9 Cis Retinoic Acid

Role in Cell Differentiation and Proliferation

The compound plays a role in directing the fundamental cellular processes of differentiation and proliferation, influencing the fate of various cell types.

Modulation of Specific Cell Lineages (e.g., Keratinocytes, Spermatogonia)

Research indicates that 4-Keto 9-cis Retinoic Acid and its related isomers are active in modulating specific cell lines, particularly keratinocytes and spermatogonia.

Keratinocytes: The 4-oxo metabolites of retinoic acid, including the 9-cis isomer, exhibit strong and isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes and dermal fibroblasts. nih.gov This finding challenges the previous notion that 4-oxo metabolites are merely inert end-products. nih.gov While direct studies on this compound are limited, its precursor, 9-cis-retinoic acid, has been shown to induce a more proliferative phenotype and extend the lifespan of cultured human keratinocytes. iarc.frnih.gov A patent has also noted the potential of 4-keto-9-cis-retinoic acid in modulating skin-related processes and affecting keratinocyte differentiation. google.com

Spermatogonia: In the context of male germ cells, the direct action of this compound has not been extensively documented. However, its precursor, 9-cis-retinoic acid, is capable of stimulating the differentiation and subsequent proliferation of growth-arrested A spermatogonia in vitamin A-deficient (VAD) mice. oup.comoup.comnih.gov It is noteworthy that the all-trans isomer, all-trans-4-oxo-retinoic acid, is a highly potent inducer of A spermatogonia proliferation in VAD mice, with some studies suggesting it is even more active than all-trans-retinoic acid (ATRA). oup.comcapes.gov.brum.es This potent activity of the all-trans-4-oxo form suggests that the 4-oxo functional group is crucial for biological activity in this lineage, though specific efficacy data for the 9-cis isomer is still required.

Table 1: Effects of 9-cis-Retinoic Acid and its Metabolites on Specific Cell Lineages

Compound Cell Lineage Observed Effect Reference
4-Oxo-Retinoic Acid Metabolites (including 9-cis) Keratinocytes, Fibroblasts Display strong and isomer-specific transcriptional regulatory activity. nih.gov
9-cis-Retinoic Acid (Precursor) Keratinocytes Induces a more proliferative phenotype with a prolonged lifespan. iarc.frnih.gov
9-cis-Retinoic Acid (Precursor) A Spermatogonia Stimulates differentiation and proliferation in VAD mice. oup.comnih.gov
all-trans-4-oxo-Retinoic Acid (Isomer) A Spermatogonia Potent inducer of differentiation and proliferation in VAD mice. oup.comcapes.gov.br

Involvement in Developmental Processes

Retinoids are essential signaling molecules that regulate the intricate processes of embryonic development, including the establishment of body axes and the formation of organs.

Positional Specification and Patterning During Embryogenesis

Evidence strongly supports a role for 4-oxo retinoids in providing positional information during embryonic development. Notably, all-trans-4-oxo-retinoic acid has been identified as a highly active metabolite that can modulate positional specification in the early embryo, such as respecifying the primary body axis in Xenopus embryos. nih.govcambridge.org In studies using a vitamin A-deficient quail model, all-trans-, 9-cis-, and 4-oxo-retinoic acid were all capable of rescuing normal embryonic development when supplied at early stages. biopolymers.org.ua This indicates that the 4-oxo form is biologically competent in the context of embryogenesis, although the specific contribution and activity level of this compound compared to its isomers have not been fully elucidated. The detection of 9-cis-RA in locust embryos further points to a functional role for this retinoid pathway in the early development of invertebrates. pnas.org

Organogenesis and Morphological Development

The development of organs is a complex process heavily influenced by retinoid signaling. nih.gov Research on vitamin A-deficient avian embryos has shown that all-trans-, 9-cis-, and 4-oxo-retinoic acid can independently support the normal development of the cardiovascular system. biopolymers.org.ua This finding underscores the functional significance of these metabolites in organogenesis. biopolymers.org.ua While these results confirm the biological activity of the 4-oxo structure in developmental processes, specific studies detailing the unique role of this compound in the formation of various organs are limited.

Immune System Modulation by this compound

The immune system is profoundly influenced by retinoids. nih.gov Naturally occurring retinoids, including 4-oxo retinoic acid, are recognized as pleiotropic regulatory compounds that affect a wide array of inflammatory and immune cells. medrxiv.org The precursor, 9-cis-retinoic acid, is known to modulate T-cell responses, such as favoring the differentiation of naive T-cells into Th2 cells and inducing gut-homing properties in T-cells. nih.govmdpi.com While these findings establish a clear role for the 9-cis retinoid axis in immunity, direct evidence detailing the specific immunomodulatory activities of this compound is currently lacking in the scientific literature.

Impact on Adaptive Immune Responses

The adaptive immune system, characterized by its specificity and memory, is significantly modulated by retinoids. Retinoic acid plays a crucial role in directing the migration and differentiation of key adaptive immune cells, particularly T lymphocytes. nih.govnih.gov

One of the well-documented roles of retinoic acid is inducing a "gut-homing" phenotype in T cells. mdpi.comnih.gov During an immune response initiated in gut-associated lymphoid tissues, dendritic cells produce retinoic acid, which in turn induces T cells to express specific homing receptors, namely the integrin α4β7 and the chemokine receptor CCR9. mdpi.com This molecular imprinting ensures that the activated T cells can efficiently traffic to the intestinal lamina propria to carry out their effector functions. mdpi.com

Furthermore, retinoids influence the differentiation of naive T helper (Th) cells into specific subsets. Some studies suggest that 9-cis-Retinoic Acid, acting through RXRs, favors the development of Th2 cells. nih.gov This pathway is associated with the production of specific cytokines, such as Interleukin-4 (IL-4). mdpi.com The differentiation into different T helper subsets is a critical aspect of tailoring the adaptive immune response to the nature of the pathogen or antigen encountered.

Table 2: Effects of Retinoids on T Lymphocyte Properties

RetinoidEffect on T CellsAssociated Receptors
all-trans-Retinoic Acid (atRA)Induces gut-homing receptors (α4β7, CCR9). mdpi.com Enhances Regulatory T cell (Treg) differentiation. oup.comRAR mdpi.com
9-cis-Retinoic AcidInduces gut-homing receptors. nih.gov Favors Th2 cell development. mdpi.comnih.govRAR/RXR mdpi.com
4-Keto 9-cis-Retinoic AcidActivates RXRα, suggesting a potential role in modulating T cell functions mediated by this receptor. google.comRXR google.com

Regulation of Cytokine and Immunoglobulin Production

The influence of retinoids on adaptive immunity extends to the regulation of signaling molecules (cytokines) and effector molecules (immunoglobulins). The differentiation of T helper cells is intrinsically linked to the profile of cytokines they produce.

As mentioned, 9-cis-Retinoic Acid has been shown to promote Th2 differentiation, a process that involves the induction of the cytokine IL-4. mdpi.comnih.gov In some in vitro studies, both all-trans-RA and 9-cis-RA were found to enhance Th2 responses. mdpi.com The all-trans isomer of 4-Keto Retinoic Acid has been noted to affect the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated macrophages.

Pathological Implications and Research in Disease States

Role of 4-Keto 9-cis Retinoic Acid in Cancer Biology

Retinoids, including this compound, exert significant influence over fundamental cellular processes that are often dysregulated in cancer. tandfonline.com These compounds modulate gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of genes involved in cell cycle control and survival. mdpi.comfrontiersin.org

Influence on Cancer Cell Proliferation and Apoptosis

Research has demonstrated that retinoids can inhibit the proliferation of various cancer cell lines. annualreviews.org For instance, 9-cis-retinoic acid has been shown to decrease cell proliferation and induce apoptosis in cutaneous T-cell lymphoma and human promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov This induction of apoptosis, or programmed cell death, is a key mechanism by which retinoids can eliminate cancerous cells. nih.gov Studies on pancreatic cancer cells have revealed that 9-cis-retinoic acid induces apoptosis by altering the ratio of the Bcl-2 family of proteins, which are critical regulators of cell death. nih.gov Specifically, it causes a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov

Modulation of Cancer Cell Differentiation

A hallmark of cancer is the loss of cellular differentiation, where cells lose their specialized functions and revert to a more primitive, rapidly dividing state. Retinoids can counteract this by inducing differentiation. drugbank.com For example, all-trans-retinoic acid (ATRA), a related compound, is known to induce the differentiation of HL-60 promyeloblasts into mature neutrophils, thereby halting their proliferative capacity. psu.edu This ability to promote differentiation is a cornerstone of retinoid-based cancer therapies. tandfonline.com Research indicates that 4-Keto all-trans Retinoic Acid, a related metabolite, also promotes cell differentiation in various cell types, including cancer cells.

Investigations in Specific Cancer Types (e.g., Breast Cancer, Acute Promyelocytic Leukemia)

The effects of retinoids have been investigated in several specific cancers. In breast cancer, 9-cis-retinoic acid has been found to inhibit the growth of both estrogen receptor-positive (MCF-7) and a variant resistant to antiestrogen (B12405530) therapy (LY2) breast cancer cell lines. nih.gov One proposed mechanism for this is the ability of retinoid receptors to interfere with estrogen-dependent transcription. nih.gov

In the context of Acute Promyelocytic Leukemia (APL), retinoids have revolutionized treatment. drugbank.com APL is characterized by a specific chromosomal translocation that results in a fusion protein (PML-RARα) which blocks myeloid differentiation. aacrjournals.org ATRA can induce the differentiation of these leukemic cells, leading to remission. drugbank.com While 9-cis-retinoic acid has also shown efficacy in inducing remission in APL, it has not been found to overcome clinical resistance to retinoids that can develop in some patients. psu.eduiarc.fr The metabolism of ATRA in APL cell lines like NB4 produces various metabolites, including 9-cis-RA and 4-oxo-RA, which themselves exhibit anti-proliferative and differentiation-inducing activities. aacrjournals.org

Research Findings on Retinoids in Specific Cancer Types
Cancer TypeRetinoid InvestigatedKey FindingsReferences
Breast Cancer (MCF-7, LY2)9-cis Retinoic AcidInhibits anchorage-independent growth. nih.gov May antagonize estrogen-dependent transcription. nih.gov nih.gov
Acute Promyelocytic Leukemia (APL)9-cis Retinoic AcidInduces complete remission but may not overcome acquired retinoid resistance. psu.edu psu.edu
Acute Promyelocytic Leukemia (HL-60)9-cis Retinoic AcidDecreases cell proliferation, increases differentiation, and increases apoptosis. nih.gov nih.gov
Cutaneous T-cell Lymphoma (CTCL)9-cis Retinoic AcidInhibits proliferation and induces apoptosis in a dose- and time-dependent manner. nih.gov nih.gov

Mechanisms of Retinoid Resistance and Potential Overcoming Strategies

A significant challenge in retinoid therapy is the development of resistance. Several mechanisms contribute to this phenomenon. One major factor is the induction of retinoid-catabolizing enzymes, particularly those from the cytochrome P450 family, such as CYP26. semanticscholar.org These enzymes break down retinoic acid, reducing its intracellular concentration and thus its therapeutic effect. semanticscholar.org

Mutations in the retinoic acid receptors, especially in the ligand-binding domain of the RARα portion of the PML-RARα fusion protein in APL, can also lead to resistance by impairing the receptor's ability to bind to the retinoid and regulate gene transcription. semanticscholar.org Alterations in the expression levels of RAR and RXR receptors have also been implicated in resistance, although the precise relationship is still under investigation. semanticscholar.org

Strategies to overcome resistance are an active area of research. One approach involves the use of inhibitors of CYP enzymes to prevent the breakdown of retinoids. psu.edu Another strategy focuses on developing synthetic retinoids that are less susceptible to metabolic degradation or that can activate alternative signaling pathways.

Implications in Metabolic Syndromes

While the primary focus of this compound research has been in oncology, the broader family of retinoids has known roles in metabolic processes. Retinoid X receptors (RXRs), which are activated by 9-cis-retinoic acid, are obligate heterodimer partners for a variety of other nuclear receptors, including those involved in lipid metabolism and glucose homeostasis. frontiersin.org Although direct research on this compound in metabolic syndromes is limited, the known functions of its parent compounds suggest a potential, yet unexplored, role. The activation of RXRs can influence pathways related to metabolic diseases, but this area requires further investigation. caymanchem.com

Teratogenic Effects and Developmental Toxicology Research

The developmental toxicity of retinoids, including this compound, is a significant area of research due to the established teratogenic potential of other retinoic acid isomers. wikipedia.orgasu.edu Retinoids play a crucial role in embryonic development, and any excess can lead to severe birth defects affecting multiple organ systems. asu.edu

Research into the teratogenic effects of 9-cis-retinoic acid has shown that its potency lies between that of all-trans and 13-cis isomers, causing malformations such as cleft palate and limb defects in mice. iarc.fr The placental transfer of 9-cis-retinoic acid is also intermediate compared to the other isomers. iarc.fr The teratogenicity of retinoids is closely linked to their chemical structure, with modifications to the cyclohexene (B86901) ring and side-chain flexibility influencing their potency. usu.edu

The primary mechanism of retinoid teratogenicity involves the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression critical for embryonic development. asu.edu An excess of retinoids can disrupt these normal developmental pathways. asu.edu

A metabolite of 9-cis-retinoic acid, 4-oxo-9-cis-retinoic acid , is a key player in its metabolic pathway. iarc.fr While specific teratogenicity studies on this compound are not as extensive as for other retinoids, the teratogenic potential of its parent compound and related metabolites underscores the importance of understanding its developmental toxicology. For instance, all-trans-4-oxo-retinoic acid, a metabolite of all-trans-retinoic acid, is known to be highly teratogenic. annualreviews.org In zebrafish embryos, 4-oxo retinoic acid has been shown to be teratogenic. caymanchem.com

The table below summarizes key findings from developmental toxicology research on related retinoids.

CompoundSpeciesObserved Teratogenic EffectsReference
9-cis-Retinoic acidMouseCleft palate, limb defects iarc.fr
13-cis-Retinoic acidHumanCentral nervous system malformations, cleft palate, ear abnormalities, heart defects asu.edu
all-trans-Retinoic acidHamsterNot specified in provided text usu.edu
4-oxo Retinoic acidZebrafishNot specified in provided text, but noted as teratogenic caymanchem.com

Further research is necessary to fully elucidate the specific teratogenic risk profile of this compound and to differentiate its effects from those of its parent compound and other isomers.

Advanced Research Methodologies and Approaches for 4 Keto 9 Cis Retinoic Acid Studies

Analytical Techniques for Quantification in Biological Samples

Accurate quantification of 4-keto-9-cis-retinoic acid in biological samples like serum, plasma, and tissue extracts is fundamental to understanding its pharmacokinetics and physiological concentrations. sigmaaldrich.com Given its low endogenous levels and potential for isomerization, highly sensitive and specific analytical methods are required. springernature.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as the gold standard for the quantification of retinoids, including 4-keto-9-cis-retinoic acid. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of retinoids at very low concentrations, often in the picogram to femtomole range. nih.govnih.gov

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate 4-keto-9-cis-retinoic acid from its isomers and other related retinoids, such as all-trans-retinoic acid, 13-cis-retinoic acid, and their respective 4-oxo metabolites. nih.govnih.gov The separation is crucial because these isomers can have different biological activities. nih.gov Following chromatographic separation, the compound is introduced into a mass spectrometer. Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to ionize the molecule. springernature.comnih.gov

Tandem mass spectrometry (MS/MS) further enhances specificity by selecting the parent ion of 4-keto-9-cis-retinoic acid, fragmenting it, and then detecting a specific fragment ion. This selected reaction monitoring (SRM) approach minimizes interference from the complex biological matrix, ensuring accurate quantification. nih.gov For instance, a method was established for the sensitive determination of retinoids like all-trans-4-oxo-retinoic acid, 13-cis-4-oxo-retinoic acid, and 9-cis-retinoic acid in serum and cell extracts with a quantification limit as low as 0.2 ng/mL. nih.gov

ParameterValueReference
Detection Limit (atRA)7 pg nih.gov
Quantification Limit (atRA)20 pg nih.gov
Lower Limit of Quantification (in sample)0.2 ng/mL nih.gov
Isomers Separatedall-trans-RA, 13-cis-RA, 9-cis-RA, 4-oxo-isomers nih.gov

Use of Stable Isotope-Labeled 4-Keto 9-cis Retinoic Acid

To improve the accuracy and precision of LC/MS quantification, stable isotope-labeled internal standards are indispensable. veeprho.comveeprho.com A deuterium-labeled analog of 4-keto-9-cis-retinoic acid, such as this compound-D3, serves as an ideal internal standard. veeprho.com

This labeled compound is chemically identical to the endogenous analyte but has a higher mass due to the incorporated isotopes (e.g., deuterium, ¹³C). It is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. nih.gov Any sample loss or variation during extraction, handling, or analysis affects both the analyte and the internal standard equally. nih.gov By measuring the ratio of the signal from the endogenous compound to the signal from the stable isotope-labeled standard, highly accurate and reproducible quantification can be achieved, correcting for any experimental variations. nih.gov

In Vitro Cellular Models

In vitro cellular models are crucial for dissecting the molecular mechanisms of action of 4-keto-9-cis-retinoic acid, including its ability to activate nuclear receptors and influence cellular processes.

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a powerful tool to determine if 4-keto-9-cis-retinoic acid can act as a ligand for nuclear receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govgoogle.com These receptors are ligand-activated transcription factors that regulate gene expression by binding to specific DNA sequences called response elements. indigobiosciences.com

In this assay, cells (e.g., CV-1 or Huh7) are transfected with two key genetic constructs: an expression vector for the nuclear receptor of interest (e.g., RXRα) and a reporter vector. google.comoup.com The reporter vector contains a reporter gene, commonly firefly luciferase, under the control of a promoter that includes response elements for the specific receptor. google.com If 4-keto-9-cis-retinoic acid binds to and activates the expressed receptor, the receptor-ligand complex will bind to the response element and drive the transcription of the luciferase gene. google.comindigobiosciences.com The amount of light produced upon the addition of a luciferase substrate is then measured, which is directly proportional to the level of receptor activation. google.com This method allows for the screening and characterization of the compound's agonist or antagonist activity on specific receptor subtypes. indigobiosciences.com Studies have used this system to show that various retinoids can induce the RXR/SXR-mediated pathway. oup.com

Cell LineReceptor StudiedReporter SystemFindingReference
CV-1, Huh7RXRα/SXRLuciferase reporter with ER-6 element9-cis-RA potently activated the RXR/SXR pathway. oup.com
293-TVDR/RXRLuciferase reporter with 4xVDRE9-cis-RA increased reporter activity and cooperated with vitamin D. embopress.org
VariousRARsLuciferase reporter with RARES-4-oxo-9-cis-13,14-dihydro-RA activated RAR-mediated transcription. nih.gov

Gene and Protein Expression Profiling (e.g., Microarrays, RT-PCR, Proteomics)

To gain a broader understanding of the biological pathways modulated by 4-keto-9-cis-retinoic acid, researchers employ high-throughput techniques like microarrays and RNA-sequencing for gene expression profiling. nih.govkarger.com These methods allow for the simultaneous measurement of the expression levels of thousands of genes in cells treated with the compound compared to untreated controls. por-journal.com

For example, cells can be treated with 4-keto-9-cis-retinoic acid, and then their total RNA is isolated. oup.com This RNA is then used to generate labeled cDNA, which is hybridized to a microarray chip containing probes for a large portion of the genome. karger.com The resulting data can identify sets of genes that are significantly up- or downregulated, providing insights into the cellular processes affected, such as cell differentiation, proliferation, and metabolism. por-journal.com

Quantitative real-time polymerase chain reaction (qRT-PCR) is then often used to validate the findings from microarray or RNA-seq analyses for specific genes of interest. karger.comfrontiersin.org This technique provides a more precise quantification of the changes in mRNA levels of target genes, such as those known to be regulated by retinoids like CYP26A1 or RARB. nih.govfrontiersin.org Proteomics techniques can further complement these studies by analyzing changes in the protein landscape of the cell in response to the compound.

TechniqueApplicationKey Findings ExampleReference
MicroarrayComprehensive gene expression analysis in response to retinoids.Identified 3118 significantly regulated genes in keratinized ocular surface cells, including changes in RA-related genes like RARB and CRABP2. nih.gov
qRT-PCRValidation of microarray data and quantification of specific gene expression changes.Confirmed microarray results for genes involved in melasma pathogenesis. karger.com
RNA-SeqTranscriptomic analysis of retinoid-induced changes during embryogenesis.Identified dynamic gene expression patterns in response to RA manipulation. frontiersin.org

Cell Differentiation and Proliferation Assays

A primary role of retinoids is the regulation of cell proliferation and differentiation. researchgate.net Therefore, specific assays are used to investigate the effects of 4-keto-9-cis-retinoic acid on these fundamental cellular processes.

Cell proliferation can be measured using various methods, such as counting cells over time or using colorimetric assays like the MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability and number.

Cell differentiation assays are highly specific to the cell type being studied. For instance, in cancer cell lines like the human acute promyelocytic leukemia (APL) cell line NB4, differentiation can be assessed by observing morphological changes or by measuring the expression of cell surface markers associated with mature cell types (e.g., CD11b for myeloid differentiation) using flow cytometry. iarc.fr In the context of skin biology, the effect on keratinocyte differentiation might be studied by examining the expression of different keratin (B1170402) proteins. iarc.fr These functional assays provide direct evidence of the biological impact of 4-keto-9-cis-retinoic acid on cellular behavior.

In Vivo Animal Models in this compound Research

The study of 4-keto-9-cis-retinoic acid and its physiological roles relies heavily on in vivo animal models. These systems are indispensable for understanding its effects on complex biological processes, particularly during embryonic development and in states of retinoid deficiency, where the precise regulation of retinoid signaling is critical.

Developmental Models (e.g., Chick Wing Bud, Zebrafish, Xenopus)

Classic developmental biology models such as the chick, zebrafish, and frog embryo are instrumental in elucidating the morphogenetic activities of retinoids. These models allow for direct observation of developmental processes and are amenable to experimental manipulation, such as the localized application of compounds or genetic modification.

Chick (Gallus gallus) Wing Bud: The developing chick limb bud is a well-established model for studying pattern formation. The local application of retinoids can famously induce dramatic changes, such as digit pattern duplications. While direct studies on 4-keto-9-cis-retinoic acid are limited, research on closely related compounds demonstrates the utility of this model. For instance, 9-cis-retinoic acid is a potent inducer of digit pattern duplications when applied locally to chick wing buds. nih.gov Furthermore, a related endogenous metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, has been shown to mimic the effects of all-trans-retinoic acid, inducing dose-dependent digit duplications and regulating key developmental genes like Hoxb8, RARβ2, and shh in the wing bud. nih.gov These findings suggest the 4-oxo- and 9-cis- configurations are critical for bioactivity in this system and provide a framework for testing the specific effects of 4-keto-9-cis-retinoic acid.

Zebrafish (Danio rerio): The zebrafish embryo, with its external and rapid development, is a powerful high-throughput model for assessing the teratogenic potential of compounds. While early studies failed to detect endogenous 9-cis-RA or 4-oxo-RA in zebrafish embryos nih.gov, it is known that the retinoid signaling pathway is highly conserved and that excess retinoid activity leads to severe developmental defects. noaa.gov Importantly, cytochrome P450 enzymes like CYP26 are crucial for degrading retinoic acid to maintain appropriate levels, and their substrates include 9-cis-RA. mdpi.com Studies have shown that other 4-oxo retinoids are teratogenic in zebrafish, highlighting the model's sensitivity. researchgate.net This system is thus well-suited for screening the specific developmental toxicity and morphogenetic impact of 4-keto-9-cis-retinoic acid.

Xenopus laevis (African Clawed Frog): The Xenopus embryo is a cornerstone of developmental biology, particularly for studying early axis formation. Research has shown that both RAR- and RXR-selective ligands can induce severe malformations along the anterior-posterior axis, indicating that the embryo possesses a unique response pathway sensitive to RXR-activating compounds. capes.gov.br Crucially, while 9-cis-RA itself was not detected at high levels, a bioactivity-guided fractionation of Xenopus embryos identified 4-oxoretinaldehyde as the major bioactive retinoid. nih.gov This compound is a direct metabolic precursor to 4-oxoretinoic acid, underscoring the potential significance of a 4-oxo-retinoid signaling pathway in early amphibian development. nih.gov This makes Xenopus a highly relevant model for investigating the specific role and activity of 4-keto-9-cis-retinoic acid during embryogenesis.

Model OrganismKey Research Findings Related to 4-Oxo/9-cis RetinoidsReference
Chick (Gallus gallus)S-4-oxo-9-cis-13,14-dihydro-RA induces dose-dependent digit pattern duplications in the wing bud. nih.gov
Chick (Gallus gallus)9-cis-RA is a potent inducer of digit pattern duplications. nih.gov
Zebrafish (Danio rerio)Endogenous 9-cis-RA and 4-oxo-RA were not detected in early embryos in one study. nih.gov
Zebrafish (Danio rerio)The model is highly sensitive to retinoid-induced teratogenesis; CYP26 enzymes that metabolize 9-cis-RA are critical for normal development. noaa.govmdpi.com
Xenopus laevis4-Oxoretinaldehyde, a precursor to 4-oxoretinoic acid, is a major bioactive retinoid in early embryos. nih.gov
Xenopus laevisEmbryos are sensitive to malformations induced by both RAR- and RXR-selective ligands. capes.gov.br

Retinoid-Deficient Animal Models

Retinoid-deficient animal models, typically achieved through a vitamin A-deficient (VAD) diet, are essential for investigating the physiological necessity of specific retinoids. In these models, developmental or homeostatic processes fail but can often be rescued by administering specific retinoid compounds, thereby revealing their function.

Quail and Mouse Models: Studies using VAD quail embryos have demonstrated that development can be rescued by various retinoids, including all-trans-RA, 9-cis-RA, and 4-oxo-RA, although 4-oxo-RA was found to be the least active in restoring normal development up to the five-somite stage. physiology.org Interestingly, other work with VAD quail has shown that 9-cis-RA cannot support heart development, suggesting that some developmental processes are strictly dependent on all-trans-RA signaling rather than RXR-mediated pathways. nih.gov

In VAD mouse models, the administration of 9-cis-RA has been shown to reinitiate spermatogenesis, a process that is arrested in the absence of retinoids. iarc.fr This indicates a clear biological function for compounds with a 9-cis structure in this context.

Metabolic Studies in VAD Models: VAD models are also crucial for studying retinoid metabolism. For example, in vitro studies using preputial glands from VAD rats showed a failure to metabolize 13-cis-retinoic acid into its more polar 4-keto derivative. nih.gov This suggests that the enzymes responsible for this 4-oxo conversion, likely cytochrome P450s, are themselves dependent on vitamin A status. nih.gov Such models would be invaluable for determining if 4-keto-9-cis-retinoic acid is an essential metabolite that must be formed from precursors or if it can act directly to rescue deficiencies.

ModelConditionKey Finding Related to 4-Oxo/9-cis RetinoidsReference
Quail EmbryoVitamin A-Deficient4-oxo-RA can partially rescue embryonic development, but is less active than all-trans-RA or 9-cis-RA. physiology.org
Quail EmbryoVitamin A-Deficient9-cis-RA fails to support heart development, suggesting a requirement for RAR-specific signaling. nih.gov
Rat Preputial GlandVitamin A-DeficientFailed to metabolize 13-cis-RA to 4-keto-13-cis-RA, implicating VAD status in reduced P450 enzyme activity. nih.gov
MouseVitamin A-Deficient9-cis-RA administration reinitiates spermatogenesis. iarc.fr

Computational Modeling and Structural Biology of Receptor-Ligand Interactions

Understanding the biological activity of 4-keto-9-cis-retinoic acid at the molecular level requires advanced computational and structural biology techniques. These approaches aim to predict and visualize how the ligand binds to its nuclear receptor targets, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), and how that binding event translates into a functional, transcriptional response.

Molecular Docking Simulations: Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is crucial for retinoids, as subtle changes in their isomeric structure or the addition of functional groups, like the 4-keto group, can dramatically alter receptor selectivity and affinity. Docking simulations have been used to study the binding of various natural retinoids to RARs and RXRs, with results showing good correlation to experimentally determined binding affinities. nih.gov

These models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's ligand-binding pocket (LBP). For example, docking studies of all-trans-retinoic acid and inhibitors into homology models of the metabolic enzyme CYP26A1 have identified critical hydrophobic residues and specific hydrogen bonds that stabilize the ligand in the active site. tandfonline.com Similar in silico approaches can be applied to 4-keto-9-cis-retinoic acid to predict its binding mode within the LBP of RAR and RXR isotypes, providing hypotheses about its potential as an agonist or antagonist that can then be tested experimentally.

Structural Biology and Receptor Activation: The definitive understanding of receptor-ligand interaction comes from structural biology, primarily X-ray crystallography, which provides atomic-resolution three-dimensional structures of the receptor's LBP with the ligand bound inside. While a crystal structure for 4-keto-9-cis-retinoic acid bound to a receptor is not currently available, the principles of activation are well-established from structures with other retinoids.

Ligand binding induces a critical conformational change in the receptor. researchgate.net Specifically, an agonist ligand like all-trans-RA or 9-cis-RA stabilizes a region of the receptor called the ligand-dependent transcriptional activation function (AF-2) helix (or H12) in an "active" position. researchgate.net This creates a binding surface for co-activator proteins, which then initiate the transcription of target genes. Limited proteolysis assays, which measure changes in receptor conformation upon ligand binding, have been used to show that related compounds like S-4-oxo-9-cis-13,14-dihydro-retinoic acid induce conformational changes in RARα and RARβ similar to all-trans-RA, suggesting it is a true ligand. nih.gov These structural and biophysical methods are essential for confirming the predictions of computational models and for fully characterizing 4-keto-9-cis-retinoic acid as a signaling molecule.

Future Directions and Emerging Research Avenues for 4 Keto 9 Cis Retinoic Acid

Elucidating the Precise Physiological Significance and Endogenous Production Pathways

The physiological role of 4-Keto 9-cis Retinoic Acid and its endogenous production remain areas of active investigation. While 9-cis-retinoic acid and its 4-oxo metabolite are found in animal tissues and blood, their concentrations are generally lower than those of retinol (B82714) or retinyl esters. iarc.fr The synthesis of 9-cis-retinoic acid itself is a topic of some debate, with evidence suggesting it can be generated from the isomerization of ATRA in the liver. rupress.org However, the precise enzymatic pathways and regulatory mechanisms governing the formation of this compound from its precursor are not yet fully understood.

Recent discoveries have identified a related endogenous retinoid metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA), in the livers of mice, rats, and humans. nih.govresearchgate.net The endogenous levels of S-4o9cDH-RA in the liver of wild-type mice and rats were found to be higher than those of ATRA. nih.gov This finding suggests that 9-cis configured retinoids and their metabolites may have more significant physiological roles than previously appreciated. Further research is needed to fully characterize the biosynthetic pathways of these 9-cis metabolites and to determine their tissue-specific distribution and regulation.

The metabolism of 9-cis-retinoic acid appears to be rapid, which may influence its biological activity and physiological concentrations. oup.comnih.gov For instance, in vitamin A-deficient mice, 9-cis-retinoic acid was metabolized much faster than ATRA. oup.comnih.gov This rapid turnover, coupled with its conversion to more polar metabolites, including 9-cis-4-oxoretinoic acid, highlights the importance of understanding its metabolic fate in different tissues. iarc.fr

CompoundSpeciesTissue/FluidConcentrationReference
9-cis-Retinoic Acid MouseLiverUndetectable (<0.2 ng/g) pnas.orgouhsc.edu
all-trans-Retinoic Acid MouseLiver1.5 ± 0.2 ng/g pnas.orgouhsc.edu
S-4-oxo-9-cis-13,14-dihydro-retinoic acid MouseLiver11 ng/g (standard diet) to >100 ng/g (supplemented diet) researchgate.net
9-cis-Retinoic Acid HumanPlasma< 0.1% of all-trans-retinol iarc.fr

Comprehensive Understanding of Receptor and Co-regulator Selectivity

This compound is a derivative of 9-cis-retinoic acid, a known ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). rupress.orgfrontiersin.orgnih.gov While 9-cis-retinoic acid binds to both receptor families, its affinity for RARs is reported to be lower than that of ATRA. rupress.org The addition of a keto group at the 4-position may alter its binding affinity and selectivity for different RAR and RXR isotypes (α, β, and γ). nih.gov

The biological effects of retinoids are mediated by the recruitment of co-activator and co-repressor proteins to the RAR/RXR heterodimers. The specific conformation adopted by the receptor upon ligand binding determines which co-regulators are recruited, ultimately influencing gene transcription. It is plausible that this compound could induce a unique receptor conformation, leading to the recruitment of a distinct set of co-regulators compared to ATRA or 9-cis-retinoic acid. This could result in the differential regulation of target genes and, consequently, distinct biological outcomes.

Further research using techniques such as surface plasmon resonance and co-immunoprecipitation assays is needed to precisely quantify the binding affinities of this compound for all RAR and RXR isotypes and to identify the specific co-regulators it recruits. Understanding this selectivity is crucial for deciphering its specific roles in retinoid signaling.

Investigation of this compound in Novel Biological Contexts

The diverse biological functions of retinoids suggest that this compound may play roles in various physiological and pathological processes beyond those traditionally associated with vitamin A. While the effects of ATRA on cell differentiation and proliferation are well-documented, the specific actions of its 4-keto, 9-cis metabolite are less clear. frontiersin.orgsigmaaldrich.com

For example, in the context of spermatogenesis, 9-cis-retinoic acid has been shown to stimulate the differentiation and proliferation of A spermatogonia in vitamin A-deficient mice, albeit at higher doses than ATRA. oup.comnih.gov This suggests that its metabolites, including this compound, could also be involved in regulating this process.

Furthermore, the discovery of retinoid-like compounds, including 4-keto-ATRA, in cyanobacteria opens up the possibility of environmental exposure to these molecules and their potential impact on aquatic ecosystems and human health. researchgate.net Investigating the presence and biological activity of this compound in these novel contexts could reveal previously unknown functions and interactions.

Future studies should explore the effects of this compound in a wide range of cellular and animal models, focusing on its impact on processes such as embryonic development, immune function, and the pathogenesis of diseases like cancer.

Potential as a Research Tool for Retinoid Signaling Dissection

The unique properties of this compound make it a potentially valuable tool for dissecting the complexities of retinoid signaling pathways. As a specific metabolite of 9-cis-retinoic acid, it can be used to investigate the metabolic pathways and enzymatic activities involved in retinoid processing. iarc.fr

Moreover, the development of synthetic analogs of this compound could lead to the creation of highly selective ligands for specific RAR or RXR isotypes. google.com Such tools would be invaluable for probing the distinct functions of each receptor subtype and for developing more targeted therapeutic interventions. The synthesis of labeled versions of this compound would also facilitate studies on its metabolism, distribution, and receptor binding kinetics. google.com

Q & A

Basic Research Questions

Q. What are the key chemical properties of 4-Keto 9-cis Retinoic Acid that influence its experimental stability and solubility?

  • Methodological Answer : The compound (C₂₀H₂₆O₃, molecular weight 314.42 g/mol) has a conjugated polyene chain critical for its biological activity. Stability is temperature-sensitive; store at room temperature in the dark. Solubility varies: 20 mg/ml in DMF/DMSO, 0.5 mg/ml in ethanol. For aqueous solutions, use solubilizing agents (e.g., cyclodextrins) to enhance bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Classified as reproductive toxicant (Category 1B), skin/eye irritant (Category 2/2A). For spills, neutralize with inert absorbents and dispose as hazardous waste. Document exposure incidents and consult SDS for emergency measures .

Q. How should stock solutions of this compound be prepared to ensure consistency across experiments?

  • Methodological Answer : Dissolve in DMSO (20 mg/ml) as a primary solvent due to its low water solubility. Aliquot to avoid freeze-thaw cycles, and verify concentration via UV-Vis spectroscopy (λmax ~ 350 nm). Pre-warm to 37°C for cell culture applications to prevent precipitation .

Advanced Research Questions

Q. How can this compound be integrated into experimental models to study lymphatic regeneration?

  • Methodological Answer : In mouse lymphedema models, administer daily intraperitoneal injections (dose range: 0.1–1.0 mg/kg) post-surgery. Monitor outcomes via lymphatic vessel density (immunohistochemistry) and drainage rates (near-infrared imaging). Control groups should receive vehicle (e.g., DMSO/PBS) to isolate compound-specific effects .

Q. What approaches are used to investigate the receptor binding specificity of this compound compared to other retinoids?

  • Methodological Answer : Use trans-activation assays with RXR/RAR heterodimers in reporter cell lines (e.g., COS-7). Compare ligand efficacy via dose-response curves (EC₅₀ values) and competitive binding assays with ³H-labeled 9-cis retinoic acid. Structural analysis (X-ray crystallography) can identify binding pocket interactions .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., dosage, model systems, metabolite interference). Replicate conflicting studies under standardized conditions, controlling for isomer purity (HPLC validation ≥98%). Use RNA-seq to compare gene expression profiles and validate target pathways .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid). Validate sensitivity (LOD < 1 ng/ml) and specificity against isomers (e.g., 4-Keto 13-cis Retinoic Acid). For tissue samples, perform lipid extraction (Folch method) to reduce matrix interference .

Q. How can dose-response studies optimize the therapeutic window of this compound in vivo?

  • Methodological Answer : Use factorial design experiments varying dose (0.05–2.0 mg/kg) and administration routes (oral, IP, topical). Measure plasma half-life via pharmacokinetic profiling and correlate with efficacy endpoints (e.g., lymphatic vessel density). Toxicity thresholds are identified by monitoring liver enzymes (ALT/AST) and histopathology .

Notes on Experimental Design

  • Documentation : Record batch-specific purity (via COA), solvent used, and storage conditions to ensure reproducibility .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Power analysis (α=0.05, β=0.2) determines sample size adequacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Keto 9-cis Retinoic Acid
Reactant of Route 2
4-Keto 9-cis Retinoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.